Rhodamine B thiolactone

CAS No.:

Cat. No.: VC16596393

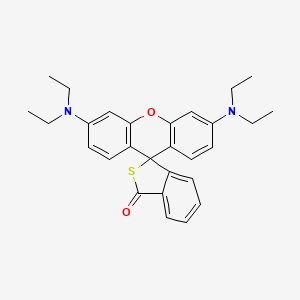

Molecular Formula: C28H30N2O2S

Molecular Weight: 458.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H30N2O2S |

|---|---|

| Molecular Weight | 458.6 g/mol |

| IUPAC Name | 3',6'-bis(diethylamino)spiro[2-benzothiophene-3,9'-xanthene]-1-one |

| Standard InChI | InChI=1S/C28H30N2O2S/c1-5-29(6-2)19-13-15-23-25(17-19)32-26-18-20(30(7-3)8-4)14-16-24(26)28(23)22-12-10-9-11-21(22)27(31)33-28/h9-18H,5-8H2,1-4H3 |

| Standard InChI Key | AAQKETQXOGXQRO-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)S3 |

Introduction

Structural Characteristics and Chemical Identity

Molecular Architecture

Rhodamine B thiolactone is characterized by a spirolactone structure, where the thiolactone ring replaces the traditional carboxyl group of Rhodamine B. This modification introduces a sulfur atom into the lactone ring, creating a sterically constrained system that remains non-fluorescent in its closed form. The compound exists in equilibrium between a colorless, non-fluorescent spirolactone form and a fluorescent open-chain form, which is activated upon interaction with specific analytes such as Hg²⁺ .

Spectral Properties

Synthesis and Characterization

Synthetic Methodology

Rhodamine B thiolactone is synthesized through a two-step process starting from Rhodamine B:

Step 1: Formation of Rhodamine B Acid Chloride

Rhodamine B is reacted with phosphorus oxychloride (POCl₃) in 1,2-dichloroethane under reflux conditions. This step converts the carboxylic acid group of Rhodamine B into a reactive acid chloride intermediate .

Table 1: Synthesis Conditions and Yields

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | Rhodamine B, POCl₃ | 1,2-Dichloroethane | Reflux | - |

| 2 | Acid chloride, Thiourea | THF/H₂O | Room temp. | 45 |

Analytical Characterization

-

NMR Spectroscopy: ¹H NMR (CDCl₃) reveals peaks at δ 7.85 (d, J = 7.5 Hz, 1H), 7.55–7.42 (m, 2H), and 3.33 (q, J = 6.9 Hz, 8H), corresponding to the aromatic and ethylamine protons .

-

Mass Spectrometry: High-resolution FTICR-MS confirms the molecular ion peak at m/z 552.2012 (calculated for C₂₈H₂₉N₂O₃S⁺) .

Mechanistic Insights into Hg²⁺ Detection

Binding Dynamics

The thiolactone ring undergoes Hg²⁺-induced opening via a coordination mechanism. Mercury ions interact with the sulfur atom in the thiolactone ring, destabilizing the spirolactone structure and promoting ring-opening. This process generates a thiourea-Hg²⁺ complex and restores the fluorescent rhodamine chromophore .

Selectivity and Sensitivity

Rhodamine B thiolactone exhibits exceptional selectivity for Hg²⁺ over competing ions such as Pb²⁺, Cd²⁺, and Cu²⁺. In ethanol-water solutions (20 mM HEPES, pH 7.0), the detection limit for Hg²⁺ is 12 nM, with a 30-fold fluorescence enhancement observed at 583 nm .

Table 2: Selectivity Profile Against Common Interfering Ions

| Ion | Fluorescence Response (%) |

|---|---|

| Hg²⁺ | 100 |

| Pb²⁺ | <5 |

| Cd²⁺ | <3 |

| Cu²⁺ | <2 |

Applications in Environmental and Biological Systems

Environmental Monitoring

Rhodamine B thiolactone is deployed in aqueous systems to detect Hg²⁺ contamination in industrial effluents and natural water bodies. Its compatibility with neutral pH and high selectivity makes it suitable for field-deployable sensors .

Live-Cell Imaging

The compound’s low cytotoxicity (cell viability >90% at 10 µM) enables real-time tracking of Hg²⁺ uptake in mammalian cells. Confocal microscopy studies demonstrate its accumulation in the cytoplasmic region, facilitating dynamic monitoring of heavy metal toxicity .

Comparative Analysis with Related Probes

Advantages Over Traditional Rhodamine Derivatives

Unlike Rhodamine 6G or Rhodamine 123, which lack ion-specificity, Rhodamine B thiolactone’s selectivity for Hg²⁺ eliminates cross-reactivity issues. Its dual-modal output (colorimetric and fluorometric) provides redundant validation, enhancing reliability in complex matrices .

Limitations and Challenges

-

Solubility Constraints: Aqueous solubility is limited to ~8–15 g/L, necessitating co-solvents like ethanol for biological applications .

-

pH Dependence: Fluorescence intensity decreases in highly acidic or basic conditions, restricting use to near-neutral environments .

Future Directions and Innovations

Enhanced Solubility Formulations

Modifying the ethylamine groups with hydrophilic substituents could improve aqueous compatibility, expanding utility in marine and groundwater analysis .

Integration with Nanotechnology

Conjugating Rhodamine B thiolactone with gold nanoparticles or quantum dots may amplify signal output, enabling ultrasensitive detection at sub-nanomolar concentrations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume